molecular formula C14H12FN3O2 B11087750 6-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

6-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11087750
M. Wt: 273.26 g/mol
InChI Key: QKQISRKODJKTGN-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core with a fluorophenyl group at the 6-position and two methyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves the following steps:

    Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 4-fluoroaniline, ethyl acetoacetate, and formamide. The reaction is usually carried out under reflux conditions in the presence of a catalyst like piperidine.

    Introduction of Methyl Groups: Methylation of the pyrrolo[3,4-d]pyrimidine core can be performed using methyl iodide in the presence of a base such as potassium carbonate.

    Final Cyclization and Purification: The final product is obtained through cyclization and purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the fluorophenyl group, potentially converting it to a phenyl group.

    Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The fluorophenyl group is particularly useful in enhancing the binding affinity and selectivity of these derivatives.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities. The presence of the fluorophenyl group can improve the pharmacokinetic properties of these compounds.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure makes it a candidate for applications in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The fluorophenyl group can enhance interactions with target proteins, leading to increased efficacy.

Comparison with Similar Compounds

Similar Compounds

    6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione: Similar structure but with a chlorine atom instead of fluorine.

    6-(4-methylphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 6-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it more suitable for certain applications compared to its analogs.

Properties

Molecular Formula

C14H12FN3O2

Molecular Weight

273.26 g/mol

IUPAC Name

6-(4-fluorophenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C14H12FN3O2/c1-16-12-8-18(10-5-3-9(15)4-6-10)7-11(12)13(19)17(2)14(16)20/h3-8H,1-2H3

InChI Key

QKQISRKODJKTGN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)F

Origin of Product

United States

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